Boc-Gly-OtBu
Overview
Description
Boc-Gly-OtBu, also known as tert-butyl N-(tert-butoxycarbonyl)glycinate, is a compound widely used in organic synthesis, particularly in peptide synthesis. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This dual protection makes this compound a valuable intermediate in the synthesis of peptides and other complex molecules.
Scientific Research Applications
Boc-Gly-OtBu is extensively used in scientific research, particularly in the following fields:
Chemistry: As a protected amino acid in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.
Mechanism of Action
Target of Action
Boc-Gly-OtBu, also known as Boc-protected glycine tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The Boc group serves to protect the amino group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The this compound compound interacts with its targets (amino groups in peptide chains) by attaching itself to the amino group, thereby protecting it from unwanted reactions during the peptide synthesis process . This protection is crucial for the successful synthesis of peptides with the desired sequence.
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Boc group of this compound provides N-terminal protection, allowing for the sequential addition of amino acids in the desired order . Once the peptide chain is complete, the Boc group can be removed under acidic conditions .
Pharmacokinetics
Instead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity under acidic conditions for deprotection .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence. By protecting the amino groups during synthesis, this compound helps ensure that the resulting peptide chain matches the intended design .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the Boc group is stable under the basic conditions used for peptide bond formation but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis.
Safety and Hazards
“Boc-Gly-OtBu” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
“Boc-Gly-OtBu” continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for efficient and green synthesis methods, including the use of “this compound”, is expected to grow .
Biochemical Analysis
Biochemical Properties
Boc-Gly-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It acts as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient assembly of peptide chains. This compound’s stability and ease of removal make it an ideal choice for protecting amino groups during these reactions .
Cellular Effects
This compound can influence various cellular processes, particularly those related to protein synthesis. By protecting the amino group of glycine, this compound ensures the proper assembly of peptide chains, which is critical for the function of proteins within cells. This protection can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can affect the activity of ribosomes, the cellular machinery responsible for protein synthesis, by ensuring that amino acids are correctly incorporated into growing peptide chains .
Molecular Mechanism
The mechanism of action of this compound involves its role as a protecting group for the amino group of glycine. At the molecular level, this compound binds to the amino group, preventing it from participating in unwanted side reactions during peptide synthesis. This binding interaction is reversible, allowing for the removal of the Boc group under mild acidic conditions. The removal of the Boc group restores the free amino group, enabling it to participate in subsequent biochemical reactions. This reversible protection mechanism is essential for the accurate and efficient synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly under acidic or basic conditions. This degradation can impact its effectiveness as a protecting group, potentially leading to incomplete peptide synthesis or unwanted side reactions. Long-term studies have shown that this compound can maintain its protective properties for extended periods, but careful handling and storage are necessary to ensure its stability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low dosages, this compound effectively protects the amino group of glycine without causing significant adverse effects. At higher dosages, this compound can exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have shown that there is a threshold dosage beyond which the protective benefits of this compound are outweighed by its toxic effects. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the assembly of peptide chains. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, the presence of this compound can affect the availability of free amino acids, impacting the overall rate of protein synthesis. Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments. For example, this compound may be preferentially transported to regions of the cell where peptide synthesis is actively occurring, such as the endoplasmic reticulum. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis. This localization can enhance the efficiency of peptide assembly by ensuring that this compound is available in regions where it is needed most. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-OtBu typically involves the following steps:
Protection of the Amino Group: Glycine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amino group with a Boc group.
Esterification of the Carboxyl Group: The Boc-protected glycine is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated peptide synthesizers is also common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-Gly-OtBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the tert-butyl ester can be cleaved using strong acids or bases.
Common Reagents and Conditions:
Major Products:
Comparison with Similar Compounds
Boc-Ala-OtBu: tert-butyl N-(tert-butoxycarbonyl)alaninate, used similarly in peptide synthesis.
Boc-Val-OtBu: tert-butyl N-(tert-butoxycarbonyl)valinate, another protected amino acid used in peptide synthesis.
Uniqueness: Boc-Gly-OtBu is unique due to its simplicity and versatility as a protected glycine derivative. Its small size and lack of side chains make it an ideal building block for a wide range of peptides, providing flexibility in peptide design and synthesis .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFMHKWZATBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399278 | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111652-20-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111652-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ((tert-butoxycarbonyl)amino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(tert-butoxycarbonyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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